molecular formula C23H22N6O3 B2677229 3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921513-17-9

3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Cat. No.: B2677229
CAS No.: 921513-17-9
M. Wt: 430.468
InChI Key: TXMBNFIVDPZCBR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a complex organic compound belonging to the triazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a hydrazine derivative with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as sodium hypochlorite used for oxidative ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of these enzymes, disrupting their activity and leading to cell cycle arrest and apoptosis .

Properties

CAS No.

921513-17-9

Molecular Formula

C23H22N6O3

Molecular Weight

430.468

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3

InChI Key

TXMBNFIVDPZCBR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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